Substance P, specifically the variant known as Substance P, phe(7)-, is an undecapeptide composed of 11 amino acid residues and classified as a neuropeptide within the tachykinin family. This peptide plays a crucial role as both a neurotransmitter and neuromodulator. It is primarily involved in the transmission of pain signals and is associated with inflammatory processes. The original discovery of Substance P occurred in 1931 by Ulf von Euler and John H. Gaddum, who identified it as a tissue extract that induced intestinal contraction in vitro. The complete amino acid sequence was determined in 1971, revealing its structure and biological significance .
Substance P is synthesized from the preprotachykinin gene through alternative splicing, resulting in various isoforms. It is predominantly found in the central nervous system, particularly in the brain and spinal cord, as well as in sensory neurons throughout the body. The peptide binds primarily to the neurokinin-1 receptor (NK1 receptor), which is a member of the G-protein-coupled receptor family .
The synthesis of Substance P involves several methods, including:
Technical details include ensuring proper folding and post-translational modifications such as amidation at the C-terminus, which is critical for its biological activity .
Substance P has a specific molecular structure characterized by its sequence: RPKPQQFFGLM. The peptide has a molecular weight of approximately 1348 Da. Its structure includes:
Data from structural studies indicate that Substance P adopts a helical conformation when bound to its receptor, which is essential for effective signaling .
Substance P participates in various chemical reactions primarily through its interactions with receptors:
Technical details emphasize that the binding affinity and specificity are influenced by the amino acid composition at critical positions within the peptide .
The mechanism of action for Substance P involves several key processes:
Data suggest that this mechanism plays a significant role in stress responses and pain pathways within the central nervous system .
Substance P exhibits distinct physical and chemical properties:
Relevant data indicate that these properties influence its pharmacological applications and interactions within biological systems .
Substance P has several scientific uses:
The ongoing research into Substance P aims to uncover new therapeutic strategies targeting its receptors for various medical conditions .
SP was first isolated in 1931 by von Euler and Gaddum from equine brain and gut extracts. Initial studies noted its potent hypotensive and smooth-muscle contractile properties, though its sequence remained undetermined for four decades [1]. Lembeck (1953) later proposed SP as a sensory transmitter for pain pathways, supported by its high concentration in dorsal root ganglia [1]. The peptide’s amino acid sequence was finally elucidated in 1971 by Chang et al., who identified it as an undecapeptide with the C-terminal motif Phe-Phe-Gly-Leu-Met-NH₂ [1] [3]. This discovery enabled synthetic production, antibody generation, and receptor characterization.
Table 1: Key Milestones in Substance P Research
Year | Discovery | Significance |
---|---|---|
1931 | Isolation from equine brain/gut | First evidence of peptidergic bioactivity |
1953 | Proposed role in pain transmission (Lembeck) | Linked SP to sensory neuron signaling |
1971 | Amino acid sequencing (Chang et al.) | Enabled synthetic production and receptor studies |
1980s | NK1R identification and cloning | Defined SP’s primary G-protein coupled receptor |
1990s | SP localization in CNS/PNS immune cells | Revealed neuro-immune interactions |
The 1980s marked a turning point with the classification of SP within the tachykinin family, alongside neurokinin A (NKA) and B (NKB). These peptides share the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂ (where X is Phe or Val), crucial for receptor activation [1] [6]. The subsequent cloning of NK1R confirmed SP as its high-affinity ligand, with the Phe⁷ residue emerging as a linchpin for receptor binding and tachykinin functionality [3] [10].
The Phe⁷ position occupies a critical role within SP’s conserved C-terminal domain. Biophysical studies reveal that SP adopts an amphipathic structure: its N-terminus is hydrophilic and variable, while the C-terminus (residues 7–11) forms a hydrophobic α-helix essential for receptor engagement [1] [3]. Phe⁷ anchors this helix, with its aromatic side chain enabling:
Table 2: Conserved C-Terminal Motifs Across Tachykinins
Peptide Type | Representative Sequence | Phe⁷ Position | Biological System |
---|---|---|---|
Mammalian SP | -Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂ | Phenylalanine | CNS/PNS, immune cells |
Arthropod TRP | -Phe⁷-Tyr⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂ | Phenylalanine | Stomatogastric nervous system |
Cephalopod eledoisin | -Phe⁷-Ile⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂ | Phenylalanine | Salivary glands |
Mutagenesis studies demonstrate that substituting Phe⁷ with Ala or D-amino acids disrupts SP’s secondary structure, reducing NK1R affinity by >100-fold [3] [10]. Conversely, aromatic residues (Tyr, Trp) preserve activity, highlighting the necessity for an aromatic ring at position 7. This residue also dictates proteolytic stability: SP is cleaved by endopeptidases after Phe⁷, generating bioactive fragments (e.g., SPₛ₋₁₁) [6] [8].
SP activates NK1R—a class A GPCR—via dynamic interactions involving extracellular loops (ECLs) and transmembrane domains. Phe⁷ directly engages ECL2 and ECL3 residues through hydrophobic and aromatic stacking:
Table 3: Impact of Phe⁷ Mutations on SP-NK1R Interactions
SP Variant | Binding Affinity (nM) | cAMP Production (EC₅₀) | Key Structural Perturbations |
---|---|---|---|
Wild-type SP | 0.4 ± 0.2 | 1.2 nM | None |
[Ala⁷]-SP | 48.3 ± 5.1 | >1000 nM | Loss of helical structure; reduced ECL2 contact |
[D-Phe⁷]-SP | 210 ± 15 | 850 nM | Disrupted π-stacking with Phe⁸ |
[Tyr⁷]-SP | 0.9 ± 0.3 | 2.1 nM | Preserved hydrophobicity; mild steric effects |
Phe⁷ also modulates functional efficacy:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8